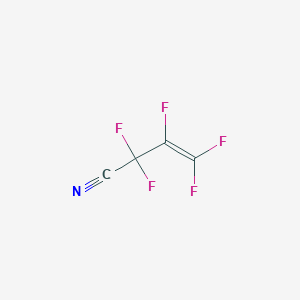
2,2,3,4,4-Pentafluorobut-3-enenitrile
Overview
Description
2,2,3,4,4-Pentafluorobut-3-enenitrile is a fluorinated organic compound with the molecular formula C4F5N. This compound is characterized by the presence of five fluorine atoms and a nitrile group attached to a butene backbone. It is known for its high reactivity and unique chemical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,4,4-Pentafluorobut-3-enenitrile typically involves the fluorination of but-3-enenitrile. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in a fluorination reactor at elevated temperatures to ensure complete fluorination of the butene backbone .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant flow rates. The use of continuous flow reactors enhances the efficiency and yield of the fluorination process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,4,4-Pentafluorobut-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts, resulting in the formation of primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation catalysts, anhydrous conditions.
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-), polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Primary amines.
Substitution: Substituted fluorinated derivatives.
Scientific Research Applications
2,2,3,4,4-Pentafluorobut-3-enenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic compounds. It is also employed in the study of reaction mechanisms and kinetics involving fluorinated compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals due to its unique chemical properties.
Medicine: Explored for its potential as a precursor in the synthesis of fluorinated drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of 2,2,3,4,4-Pentafluorobut-3-enenitrile involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. Additionally, the nitrile group can participate in various organic transformations, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
2,2,3,3,4,4-Hexafluorobut-3-enenitrile: Contains an additional fluorine atom, leading to different reactivity and chemical properties.
2,2,3,4,4-Pentafluorobut-2-enenitrile: Positional isomer with the nitrile group at a different position, resulting in distinct chemical behavior.
2,2,3,4,4-Pentafluorobut-3-ynenitrile: Contains a triple bond instead of a double bond, affecting its reactivity and applications.
Uniqueness: 2,2,3,4,4-Pentafluorobut-3-enenitrile is unique due to its specific arrangement of fluorine atoms and the nitrile group, which imparts distinct chemical properties and reactivity. This compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
2,2,3,4,4-pentafluorobut-3-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F5N/c5-2(3(6)7)4(8,9)1-10 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADDQZUTOFNHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(=C(F)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611779 | |
| Record name | 2,2,3,4,4-Pentafluorobut-3-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7792-66-7 | |
| Record name | 2,2,3,4,4-Pentafluorobut-3-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


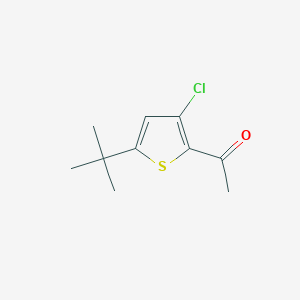
![1-[2-(Methylthio)-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3031777.png)

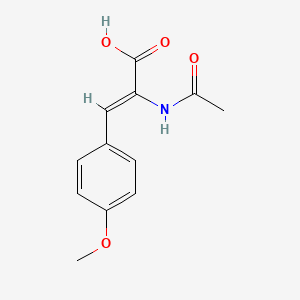
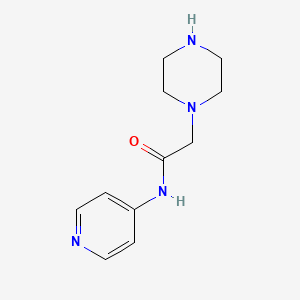

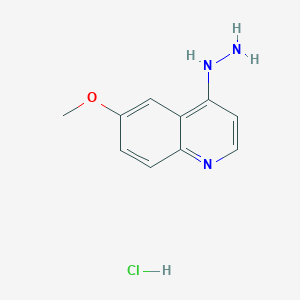
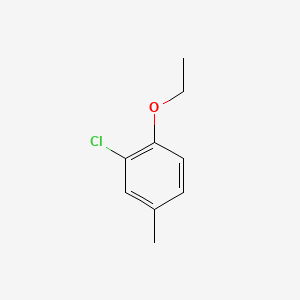
![Bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3031786.png)
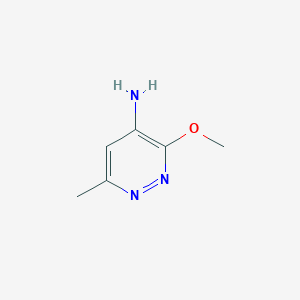

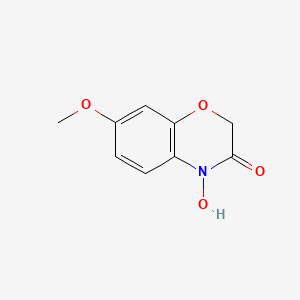
![9-Oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B3031794.png)
![(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031797.png)
